molecular formula C6H12F2N2 B1433228 1,1-Cyclobutanedimethanamine, 3,3-difluoro- CAS No. 1446422-58-7

1,1-Cyclobutanedimethanamine, 3,3-difluoro-

Cat. No.: B1433228
CAS No.: 1446422-58-7
M. Wt: 150.17 g/mol
InChI Key: LYNHTUVDJCWCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Cyclobutanedimethanamine, 3,3-difluoro- is a chemical compound with the molecular formula C6H12F2N2 It is characterized by the presence of a cyclobutane ring substituted with two methanamine groups and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclobutanedimethanamine, 3,3-difluoro- typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of Methanamine Groups: The methanamine groups can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of 1,1-Cyclobutanedimethanamine, 3,3-difluoro- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclobutanedimethanamine, 3,3-difluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1,1-Cyclobutanedimethanamine, 3,3-difluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedimethanamine, 3,3-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methanamine groups facilitate binding to biological molecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,1-Cyclobutanedimethanamine: Lacks the fluorine atoms, resulting in different chemical properties.

    3,3-Difluorocyclobutanamine: Contains a single amine group, leading to distinct reactivity.

    Cyclobutanedimethanamine: Without fluorine substitution, exhibits different stability and reactivity.

Uniqueness

1,1-Cyclobutanedimethanamine, 3,3-difluoro- is unique due to the presence of both fluorine atoms and methanamine groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-(aminomethyl)-3,3-difluorocyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c7-6(8)1-5(2-6,3-9)4-10/h1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNHTUVDJCWCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of 3,3-difluorocyclobutane-1,1-dicarboxamide (1.858 g, 10.4 mmol) in tetrahydrofuran (25 mL) at −10° C., was added slowly lithium aluminium hydride (2.375 g, 62.58 mmol). The reaction was stirred at 0° C. for 4 hours and then heated under reflux for 30 hours. The mixture was cooled and quenched at 0° C. by addition of water (2.5 mL), 15% aqueous solution of sodium hydroxide (7.5 mL) and water (2.5 mL) successively. The resulting mixture was stirred at room temperature for 0.5 hour. The mixture was filtered and the filtrate was concentrated in vacuo to afford 1.137 g of the crude product of (3,3-difluorocyclobutane-1,1-diyl)dimethanamine as a colorless oil (yield was 72.8%).
Quantity
1.858 g
Type
reactant
Reaction Step One
Quantity
2.375 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Cyclobutanedimethanamine, 3,3-difluoro-
Reactant of Route 2
1,1-Cyclobutanedimethanamine, 3,3-difluoro-
Reactant of Route 3
1,1-Cyclobutanedimethanamine, 3,3-difluoro-
Reactant of Route 4
1,1-Cyclobutanedimethanamine, 3,3-difluoro-
Reactant of Route 5
1,1-Cyclobutanedimethanamine, 3,3-difluoro-
Reactant of Route 6
1,1-Cyclobutanedimethanamine, 3,3-difluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.